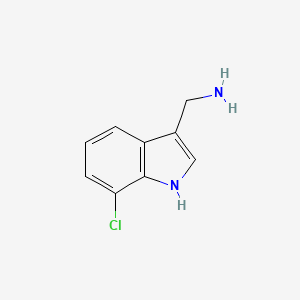

(7-chloro-1H-indol-3-yl)methanamine

CAS No.: 887581-96-6

Cat. No.: VC2782330

Molecular Formula: C9H9ClN2

Molecular Weight: 180.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 887581-96-6 |

|---|---|

| Molecular Formula | C9H9ClN2 |

| Molecular Weight | 180.63 g/mol |

| IUPAC Name | (7-chloro-1H-indol-3-yl)methanamine |

| Standard InChI | InChI=1S/C9H9ClN2/c10-8-3-1-2-7-6(4-11)5-12-9(7)8/h1-3,5,12H,4,11H2 |

| Standard InChI Key | KYLNAKXUNSUNLI-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C(=C1)Cl)NC=C2CN |

| Canonical SMILES | C1=CC2=C(C(=C1)Cl)NC=C2CN |

Introduction

Chemical Identity and Structure

(7-Chloro-1H-indol-3-yl)methanamine is an organic compound belonging to the indole family. It features a chlorine atom at the seventh position of the indole ring system and a methanamine group (-CH₂NH₂) attached at the third position. The compound is characterized by the following properties:

| Property | Value |

|---|---|

| CAS Number | 887581-96-6 |

| Molecular Formula | C₉H₉ClN₂ |

| Molecular Weight | 180.63 g/mol |

| IUPAC Name | (7-chloro-1H-indol-3-yl)methanamine |

| Canonical SMILES | NC(C1=CNC2=C1C=CC(Cl)=C2)C |

| InChI | InChI=1S/C9H9ClN2/c1-6-8(5-12)7-3-2-4-9(11)10(6)13-7/h2-4,13H,5,12H2,1H3 |

The compound's structure consists of an indole core (a bicyclic structure containing a pyrrole ring fused to a benzene ring) with specific substitutions that define its unique chemical identity and reactivity profile .

Physical and Chemical Properties

The physical and chemical properties of (7-chloro-1H-indol-3-yl)methanamine significantly influence its behavior in various environments and applications:

Physical Properties

| Property | Description |

|---|---|

| Physical State | Solid at room temperature |

| Storage Conditions | Store long-term in a cool, dry place |

| Transport Classification | Not classified as hazardous material according to DOT/IATA |

Chemical Properties

The compound's reactivity is primarily determined by its functional groups:

-

The primary amine group (-CH₂NH₂) serves as a nucleophilic center capable of participating in various reactions including:

-

The indole ring system contributes to:

-

The chlorine substituent affects:

Biological Activity

Research into indole derivatives structurally similar to (7-chloro-1H-indol-3-yl)methanamine has revealed various biological activities that may be relevant to this compound:

Antimicrobial Properties

Studies of halogenated indole derivatives have demonstrated activity against various microorganisms:

Structure-Activity Relationships

Research has indicated that the position of halogen substitution on the indole ring significantly impacts antimicrobial activity:

-

5-position halogenated indoles typically demonstrate greater activity than their 6-substituted counterparts

-

The presence of substituents that affect electronic distribution can modulate binding to biological targets

-

The nature of substitution at the 3-position (including the methanamine group) may influence interaction with specific molecular targets

While these findings relate to structurally similar compounds, they suggest potential biological activities for (7-chloro-1H-indol-3-yl)methanamine that merit further investigation.

Analytical Methods and Characterization

For research purposes, several analytical methods are applicable for the characterization and analysis of (7-chloro-1H-indol-3-yl)methanamine:

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR would show characteristic signals for indole N-H, aromatic protons, and the methanamine group

-

¹³C-NMR would confirm carbon skeleton and substitution pattern

-

-

Mass Spectrometry:

-

Infrared Spectroscopy (IR):

-

Characteristic N-H stretching bands

-

Primary amine bands

-

Aromatic C=C stretching and C-H bending vibrations

-

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC):

-

Suitable for purity determination

-

Typically using reversed-phase conditions

-

-

Gas Chromatography-Mass Spectrometry (GC-MS):

Structural Analogs and Related Compounds

(7-Chloro-1H-indol-3-yl)methanamine belongs to a family of substituted indoles with various structural modifications that affect their properties and activities:

The variation in substitution patterns among these analogs influences their physicochemical properties, including solubility, lipophilicity, and binding interactions with biological targets.

Research Applications

Current research involving (7-chloro-1H-indol-3-yl)methanamine and related compounds focuses primarily on these areas:

Medicinal Chemistry

The compound serves as a valuable building block or intermediate in the synthesis of more complex bioactive molecules, particularly:

-

Development of novel antibacterial agents targeting resistant strains

-

Creation of compounds with activity against fungal pathogens

Chemical Synthesis

As a functionalized indole derivative, this compound can participate in various chemical transformations:

-

Formation of amides and sulfonamides through the primary amine

-

Creation of imines and related nitrogen-containing compounds

-

Serving as a key intermediate in the synthesis of more complex heterocyclic structures

Structure-Activity Relationship Studies

The compound contributes to broader research exploring how structural modifications to indole scaffolds affect:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume